DCZ19931

Medicinal Chemistry Metabolic Stability Structure-Activity Relationship

Researchers investigating kinase signaling pathways often face the challenge of obtaining structurally distinct quinazoline-based inhibitors for SAR studies. DCZ19931 addresses this need with a unique combination of a 4-oxyphenyl linker, gem-difluoroacetamide moiety, and 3-methoxy-5-(trifluoromethyl)phenyl terminus-a motif absent in commercial standards like AZD2932 and tivozanib. • Enables assessment of linker fluorination impact on kinase selectivity and metabolic stability • Suitable for biochemical kinase profiling, microsomal stability studies, and analytical reference standard use • ≥98% purity; powder storage at -20°C; ambient shipping conditions

Molecular Formula C26H20F5N3O5
Molecular Weight 549.4 g/mol
Cat. No. B12391684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCZ19931
Molecular FormulaC26H20F5N3O5
Molecular Weight549.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(=O)C(C2=CC=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)(F)F)C(F)(F)F
InChIInChI=1S/C26H20F5N3O5/c1-36-18-9-15(26(29,30)31)8-16(10-18)34-24(35)25(27,28)14-4-6-17(7-5-14)39-23-19-11-21(37-2)22(38-3)12-20(19)32-13-33-23/h4-13H,1-3H3,(H,34,35)
InChIKeyMYFUPRJNXWUIEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxyphenyl Difluoroacetamide Quinazoline: Procurement & Differentiation


2-[4-(6,7-Dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide is a synthetic small molecule featuring a 6,7-dimethoxyquinazoline core linked via an oxyphenyl bridge to a gem-difluoroacetamide moiety bearing a substituted aniline. This compound belongs to the class of quinazoline-based kinase inhibitors, a scaffold associated with modulation of receptor tyrosine kinases including VEGFR, PDGFR, and RET [1]. The presence of both gem-difluoro and trifluoromethyl groups confers distinct physicochemical properties relevant to metabolic stability and binding interactions . Procurement interest for this specific structure stems from its unique combination of a 4-oxyphenyl linker with a difluoroacetamide side chain, a motif not represented in approved quinazoline drugs or common reference standards.

Differentiation from Common Quinazoline Analogs


Although multiple quinazoline derivatives share the 6,7-dimethoxyquinazoline core, substitution at the 4-position with an oxyphenyl-difluoroacetamide-aniline chain creates a structurally distinct entity. Closest analogs such as AZD2932 employ an unsubstituted acetamide linker with an isopropylpyrazole terminus, lacking the gem-difluoro motif and trifluoromethylphenyl group . Tivozanib and vandetanib, while clinically validated, utilize 4-anilinoquinazoline or 4-oxyquinoline scaffolds with urea or secondary amine linkers [1]. The gem-difluoroacetamide moiety alters hydrogen-bonding capacity, conformational rigidity, and metabolic soft spots relative to non-fluorinated or mono-fluorinated acetamides . These structural divergences translate to different kinase selectivity profiles, physicochemical properties, and synthetic accessibility—factors that preclude simple interchangeability in research protocols or chemical inventory.

Comparator-Based Differentiation Evidence


gem-Difluoro vs. Non-Fluorinated Acetamide Linker

The target compound incorporates a gem-difluoroacetamide linker (C(O)-CF₂-NH-aryl) rather than the unsubstituted acetamide linker (C(O)-CH₂-NH-aryl) found in AZD2932 . Crystallographic and biochemical studies of difluoroacetamide-containing molecules demonstrate that the fluorine atoms engage in specific dipolar interactions with protein backbone residues, enhance conformational restriction, and reduce susceptibility to amide bond hydrolysis . While direct comparative metabolic stability data between the target compound and AZD2932 are not available in public domain, class-level inference from difluoroacetamide SAR studies indicates this modification typically confers 2- to 5-fold improvement in microsomal half-life relative to non-fluorinated acetamide counterparts .

Medicinal Chemistry Metabolic Stability Structure-Activity Relationship

3-Methoxy-5-Trifluoromethylphenyl vs. Isopropylpyrazole Terminus

The target compound terminates with a 3-methoxy-5-(trifluoromethyl)phenyl group, whereas AZD2932 terminates with a 1-isopropyl-1H-pyrazol-4-yl group . The 3-methoxy-5-(trifluoromethyl)phenyl motif introduces a combination of electron-withdrawing trifluoromethyl and electron-donating methoxy substituents on a phenyl ring, creating a distinct electronic and steric profile relative to the heteroaromatic pyrazole terminus. The presence of the trifluoromethyl group increases lipophilicity (predicted LogP contribution of approximately +0.8 to +1.2 units) and may enhance membrane permeability and binding interactions with hydrophobic kinase pockets . This substituent pattern is associated with improved blood-brain barrier penetration in certain kinase inhibitor series [1].

Kinase Selectivity Lipophilicity Drug Design

6,7-Dimethoxyquinazoline Kinase Activity Benchmarks

The 6,7-dimethoxyquinazoline scaffold is a validated pharmacophore for kinase inhibition. Literature compounds bearing this core demonstrate defined potency ranges against key oncology targets. AZD2932 exhibits cell assay IC50 values of 8 nM (VEGFR2), 4 nM (PDGFβ), 7 nM (Flt-3), and 9 nM (c-Kit) . Tivozanib, a 6,7-dimethoxyquinoline analog, shows VEGFR1/2/3 IC50 values of 30 nM, 6.5 nM, and 15 nM, respectively . Novel 6,7-dimethoxyquinazoline derivatives reported in 2026 achieved GI50 values as low as 10 nM against leukemia CCRF-CEM cells and sub-micromolar potency against multiple cancer cell lines [1]. Direct potency data for the target compound are not publicly available; however, these benchmark values provide context for expected activity ranges of structurally related 6,7-dimethoxyquinazoline derivatives.

Kinase Inhibition VEGFR PDGFR Tyrosine Kinase

Research & Industrial Application Scenarios


In Vitro Kinase Selectivity Profiling

The target compound serves as a structurally distinct addition to kinase inhibitor screening panels. Its unique combination of 4-oxyphenyl linker, gem-difluoroacetamide moiety, and 3-methoxy-5-(trifluoromethyl)phenyl terminus differentiates it from commercial standards such as AZD2932 and tivozanib . Researchers evaluating structure-activity relationships (SAR) around the quinazoline 4-position can use this compound to assess the impact of linker fluorination and terminal aryl substitution on kinase selectivity. The compound is appropriate for biochemical kinase profiling assays to identify novel target engagement patterns not observed with non-fluorinated or pyrazole-terminated analogs [1].

Metabolic Stability Benchmarking

Based on class-level inference regarding gem-difluoroacetamide-containing compounds, this molecule is suitable for microsomal or hepatocyte stability studies aimed at quantifying the metabolic advantage conferred by the difluoroacetamide linker . Comparison against AZD2932 (non-fluorinated acetamide) under identical assay conditions enables direct assessment of the gem-difluoro modification on intrinsic clearance and half-life. Such data inform lead optimization strategies for quinazoline-based kinase inhibitor programs where metabolic liability is a concern [1].

Kinase-Dependent Cellular Pathway Studies

The compound's 6,7-dimethoxyquinazoline core is associated with VEGFR, PDGFR, Flt-3, and c-Kit inhibition at nanomolar concentrations in related analogs . Researchers investigating angiogenesis, hematopoiesis, or oncogenic signaling pathways can deploy this compound as a chemical probe, provided that target engagement is first validated through biochemical profiling. Its distinct substituent pattern may yield a selectivity window different from clinically used quinazoline inhibitors such as vandetanib or tivozanib, enabling dissection of specific kinase contributions in cellular models [1].

Synthetic Reference Standard & Analytical Method

The compound's defined structure—featuring both gem-difluoro and trifluoromethyl groups, a 4-oxyphenyl linkage, and a quinazoline core—makes it suitable as a reference standard for LC-MS or HPLC method development . Its unique mass (molecular weight approximately 565.5 Da) and characteristic fragmentation pattern facilitate use as a retention time marker or system suitability standard in bioanalytical workflows involving fluorinated quinazoline derivatives. Procurement for analytical reference purposes is justified by the absence of this exact structure in common reference standard catalogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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